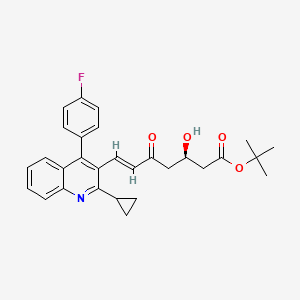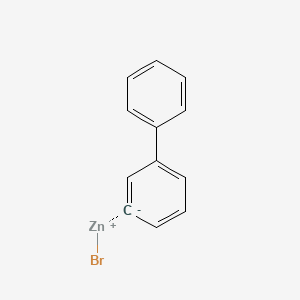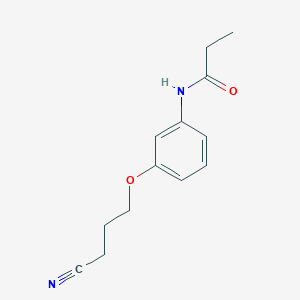![molecular formula C11H17IO5 B14891614 Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an iodomethyl group and a tetrahydrofurodioxol ring, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound followed by esterification to introduce the methyl acetate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: The iodomethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under mild conditions to replace the iodomethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate exerts its effects involves interactions with specific molecular targets. The iodomethyl group can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the tetrahydrofurodioxol ring can interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- Methyl 3-[(3aS,4R,8aR)-4-acetyl-2,2-dimethylhexahydro-3aH-cyclohepta[d][1,3]dioxol-3a-yl]acrylate
- Iodomethyl 2-methylpropanoate
Uniqueness
Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate is unique due to its specific structural features, such as the iodomethyl group and the tetrahydrofurodioxol ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H17IO5 |
|---|---|
分子量 |
356.15 g/mol |
IUPAC 名称 |
methyl 2-[(3aS,4R,6R,6aS)-4-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate |
InChI |
InChI=1S/C11H17IO5/c1-11(2)16-9-6(4-8(13)14-3)15-7(5-12)10(9)17-11/h6-7,9-10H,4-5H2,1-3H3/t6-,7+,9+,10-/m1/s1 |
InChI 键 |
KUXZCJOHVCEMPM-GOZTYBTRSA-N |
手性 SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@H]2O1)CI)CC(=O)OC)C |
规范 SMILES |
CC1(OC2C(OC(C2O1)CI)CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


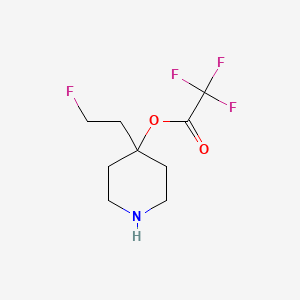
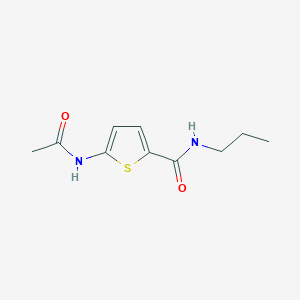
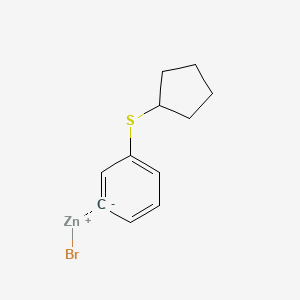
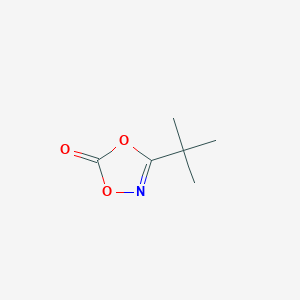
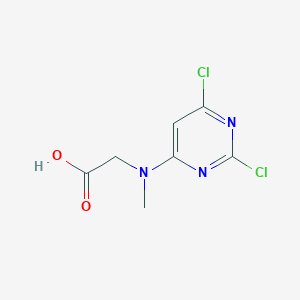
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)

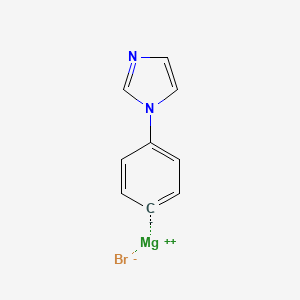
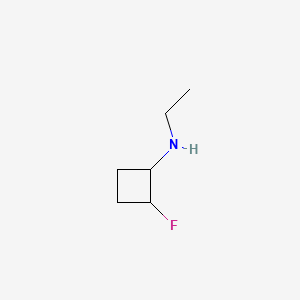
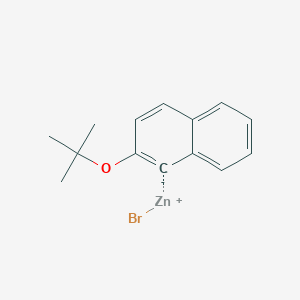
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
